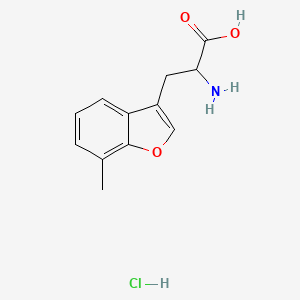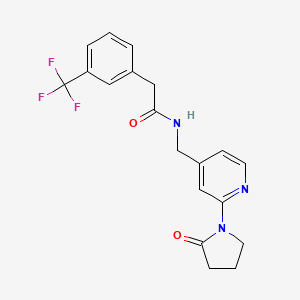![molecular formula C21H23Cl2N3O2S B2368262 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide CAS No. 392320-91-1](/img/structure/B2368262.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. The presence of the adamantyl group and the dichlorophenoxy moiety in its structure contributes to its unique chemical and biological properties.
準備方法
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with hydrazine derivatives to form the thiadiazole ring. The dichlorophenoxy group is then introduced through a nucleophilic substitution reaction. The final step involves the methylation of the acetamide group .
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity .
化学反応の分析
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated adamantyl derivatives, while substitution reactions can produce various substituted phenoxy derivatives .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has shown promise as an anti-inflammatory and antimicrobial agent.
Medicine: The compound’s potential therapeutic properties include anti-cancer and neuroprotective effects.
作用機序
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide is not fully understood. it is believed to modulate various biological pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits histone deacetylases (HDACs), which regulate gene expression.
類似化合物との比較
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide can be compared with other thiadiazole derivatives, such as:
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound shares the adamantyl and thiadiazole moieties but differs in the phenyl group instead of the dichlorophenoxy group.
5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione: This derivative has a thiadiazoline ring and a thione group, which contribute to its antimicrobial and anti-inflammatory activities.
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-arylthioureas: These compounds have thiourea groups and exhibit significant antibacterial activity.
The uniqueness of this compound lies in its combination of the adamantyl, thiadiazole, and dichlorophenoxy moieties, which contribute to its diverse biological activities and potential therapeutic applications.
特性
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2S/c1-26(18(27)11-28-17-3-2-15(22)7-16(17)23)20-25-24-19(29-20)21-8-12-4-13(9-21)6-14(5-12)10-21/h2-3,7,12-14H,4-6,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWQRCYVOCYKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)COC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)


![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2368194.png)



![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)

